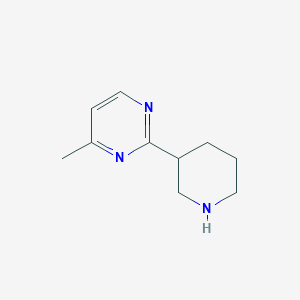
4-Methyl-2-(piperidin-3-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(piperidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the fourth position and a piperidine ring at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-3-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction. For instance, a halogenated pyrimidine derivative can react with piperidine in the presence of a base like potassium carbonate.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and product purity.
化学反应分析
Types of Reactions
4-Methyl-2-(piperidin-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide, acetonitrile).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学研究应用
4-Methyl-2-(piperidin-3-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用机制
The mechanism of action of 4-Methyl-2-(piperidin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of cellular signaling, and modulation of gene expression.
相似化合物的比较
Similar Compounds
2-(Piperidin-3-yl)pyrimidine: Lacks the methyl group at the fourth position, which may affect its binding affinity and biological activity.
4-Methyl-2-(pyrrolidin-3-yl)pyrimidine: Contains a pyrrolidine ring instead of a piperidine ring, leading to different steric and electronic properties.
4-Methyl-2-(piperidin-3-yl)quinazoline: Features a quinazoline ring instead of a pyrimidine ring, which can influence its pharmacological profile.
Uniqueness
4-Methyl-2-(piperidin-3-yl)pyrimidine is unique due to the specific combination of its substituents, which confer distinct steric and electronic properties. These properties can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.
属性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC 名称 |
4-methyl-2-piperidin-3-ylpyrimidine |
InChI |
InChI=1S/C10H15N3/c1-8-4-6-12-10(13-8)9-3-2-5-11-7-9/h4,6,9,11H,2-3,5,7H2,1H3 |
InChI 键 |
PBNGEIURBHPMNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)C2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


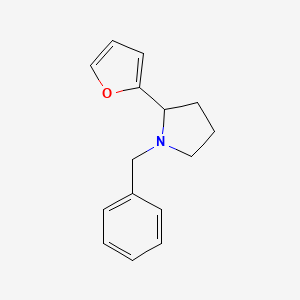
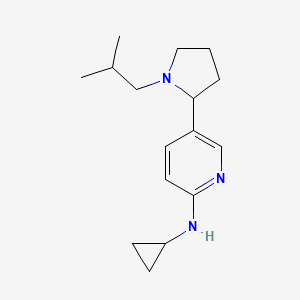

![2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B15059008.png)

![3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059022.png)
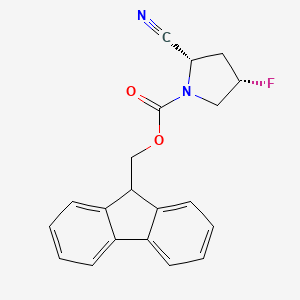


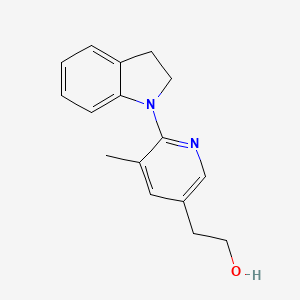

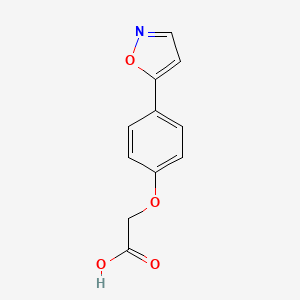
![2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B15059067.png)

